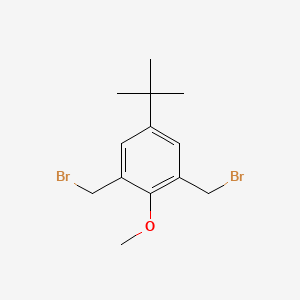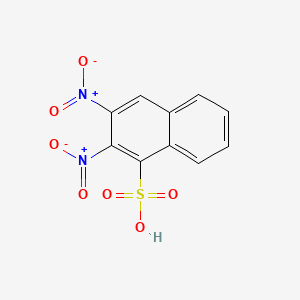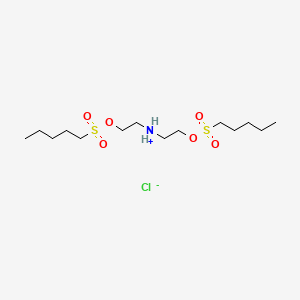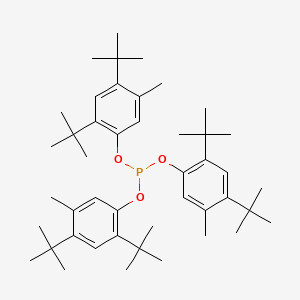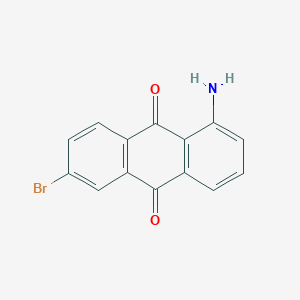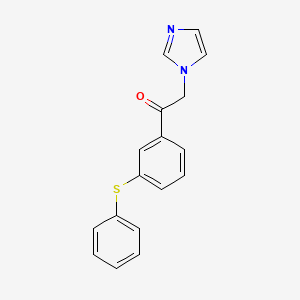![molecular formula C18H12O2S2 B15346218 Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)- CAS No. 68516-80-3](/img/structure/B15346218.png)
Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is a complex organic molecule known for its unique structure, consisting of two fused benzo[b]thiophene rings. The compound’s intricate arrangement lends itself to various reactions and applications in scientific research, particularly in chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one can be achieved through multiple pathways. One common route involves the cyclization of appropriate precursor molecules under acidic or basic conditions. Specific reaction conditions may include the use of Lewis acids, such as aluminum chloride, or bases, such as sodium hydroxide, to promote cyclization and formation of the final product. The reactions typically occur in solvents like dichloromethane or ethanol at elevated temperatures.
Industrial Production Methods
Industrial-scale production of 4,7-Dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one often involves optimized synthetic routes that maximize yield and minimize waste. Continuous flow reactions, solvent recovery, and recycling are some of the strategies employed to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction to thiol analogs using reducing agents such as lithium aluminum hydride (LAH).
Substitution: Electrophilic and nucleophilic substitution reactions facilitated by halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, and acetic acid under mild conditions.
Reduction: LAH in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (bromine, chlorine) in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzo[b]thiophenes.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is of significant interest in various research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly as a lead compound in the development of therapeutic agents.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices.
Wirkmechanismus
The compound’s mechanism of action involves interactions with molecular targets, potentially including enzymes and receptors. Its unique structure allows it to bind effectively to target sites, influencing biochemical pathways and exerting its biological effects.
Molecular Targets and Pathways
Possible molecular targets include enzymes involved in oxidative stress responses and cellular signaling pathways, which may elucidate its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
When compared to other benzo[b]thiophene derivatives, 4,7-Dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one stands out due to its specific structural modifications and resulting properties.
Similar Compounds
Benzo[b]thiophene: The parent compound, fundamental in studying benzo[b]thiophene derivatives.
2-Acetylbenzo[b]thiophene: Known for its application in organic synthesis.
3-Methylbenzo[b]thiophene: Explored for its reactivity and utility in the synthesis of pharmaceuticals.
Its unique methyl substitutions and the presence of the oxo group significantly influence its reactivity and applications, distinguishing it from these similar compounds.
Hopefully, this detailed breakdown gives you a clear picture of this fascinating compound. Anything else you need to know?
Eigenschaften
CAS-Nummer |
68516-80-3 |
|---|---|
Molekularformel |
C18H12O2S2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(2Z)-4,7-dimethyl-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one |
InChI |
InChI=1S/C18H12O2S2/c1-9-7-8-10(2)16-13(9)15(20)18(22-16)17-14(19)11-5-3-4-6-12(11)21-17/h3-8H,1-2H3/b18-17- |
InChI-Schlüssel |
LEJFJMYRQZBWHT-ZCXUNETKSA-N |
Isomerische SMILES |
CC1=C2C(=C(C=C1)C)S/C(=C\3/C(=O)C4=CC=CC=C4S3)/C2=O |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C)SC(=C3C(=O)C4=CC=CC=C4S3)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
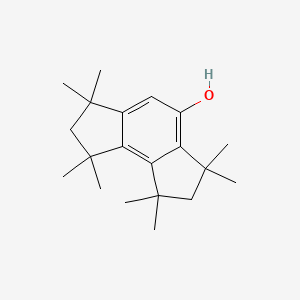


![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
